molecular formula C8H4Cl2N2O B1432554 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1536845-82-5

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1432554
CAS No.: 1536845-82-5
M. Wt: 215.03 g/mol
InChI Key: OEXDRUYMUYDKQR-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H4Cl2N2O and its molecular weight is 215.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Rotor Studies

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde has been used in the synthesis of fluorescent molecular rotors (FMRs). These rotors exhibit viscosity sensing properties and show enhanced emission intensity in viscous environments, making them useful in various analytical applications. The synthesis process involves the condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. This research highlights the molecule's potential in designing fluorescent sensors and probes (S. D. Jadhav & N. Sekar, 2017).

Synthesis of Imidazo[1,2-a]pyridines

The compound also plays a role in the synthesis of imidazo[1,2-a]pyridines, which are achieved through “water-mediated” hydroamination and silver-catalyzed aminooxygenation processes. This method offers a straightforward approach to produce imidazo[1,2-a]pyridine-3-carbaldehydes, showcasing its utility in organic synthesis and potential pharmacological applications (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Antimicrobial Evaluations

In another application, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's potential in developing new antimicrobial agents (M. Ladani et al., 2009).

Antitubercular Activity

Research has also focused on synthesizing new derivatives of this compound for their potential antitubercular activity. These compounds were screened against Mycobacterium tuberculosis, with some showing moderate activity, indicating their potential in tuberculosis treatment (M. Amini, L. Navidpour, & A. Shafiee, 2008).

Properties

IUPAC Name

2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-12-6(4-13)8(10)11-7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXDRUYMUYDKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2C=O)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.